Enhanced Lipophilicity (XLogP3) Compared to 2-Bromo-4-(trifluoromethyl)aniline and 3,5-Bis(trifluoromethyl)aniline
The target compound exhibits higher lipophilicity than its closest analogs due to the presence of an additional CF3 group. Its XLogP3 value is 3.7, compared to 2.8 for 2-bromo-4-(trifluoromethyl)aniline and 3.6 for 3,5-bis(trifluoromethyl)aniline [1][2][3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 2-bromo-4-(trifluoromethyl)aniline: 2.8; 3,5-bis(trifluoromethyl)aniline: 3.6 |
| Quantified Difference | +0.9 and +0.1 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1][3] |
Why This Matters
Higher lipophilicity can improve membrane permeability and metabolic stability in drug candidates, making it a preferred scaffold for optimizing pharmacokinetic properties.
- [1] PubChem. (2025). Compound Summary for CID 4305448, 2-Bromo-3,5-bis(trifluoromethyl)aniline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4305448. View Source
- [2] PubChem. (2025). Compound Summary for CID 93899, 2-Bromo-4-trifluoromethylaniline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/93899. View Source
- [3] PubChem. (2025). Compound Summary for CID 9480, 3,5-Bis(trifluoromethyl)aniline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9480. View Source
